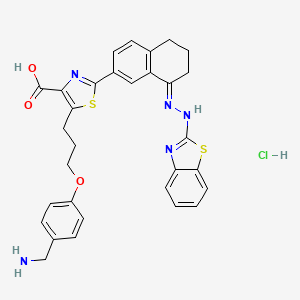![molecular formula C14H20Cl2N2O5 B611872 (2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide CAS No. 74141-69-8](/img/structure/B611872.png)
(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Y 14556 is a biochemical.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : Studies have developed methods for synthesizing isomeric enaminones, which are closely related to the chemical structure . These methods involve reactions of certain hydroxy-oxo-butenoates with various amines, and the structures of the resultant compounds are analyzed using NMR spectroscopy and X-ray diffractometry (Brbot-Šaranović, Pavlović, & Cindrić, 2000).
Chemoselective Reactions : Research into chemoselective reactions involving similar compounds has shown the possibility of synthesizing hexahydro-4-pyrimidinones or oxazolidines from these reactions. Such findings have implications for the synthesis and application of similar complex compounds (Hajji et al., 2002).
Amino Acid Derivatives : Amino acid derivatives based on similar compounds, like 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, have been investigated. These studies provide insights into the synthesis of amino acid sulfonamide derivatives, which can have significant biochemical and pharmacological implications (Riabchenko et al., 2020).
Chemical Structure Analysis
Structural Characterization : Research has been conducted on the structural characterization of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones, which helps in understanding the chemical behavior and potential applications of similar complex compounds (Sedlák et al., 2008).
X-Ray Analysis and NMR Studies : Extensive use of X-ray analysis and NMR studies in the research of similar compounds provides a pathway for detailed structural elucidation, which is essential for understanding the potential applications and interactions of the compound (Seela et al., 1984).
properties
CAS RN |
74141-69-8 |
|---|---|
Product Name |
(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide |
Molecular Formula |
C14H20Cl2N2O5 |
Molecular Weight |
367.223 |
IUPAC Name |
Propanamide, 2-amino-N-(3-(dichloromethyl)-3,4,4a,5,6,7-hexahydro-6,8-dihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-, (3S-(3alpha,4alpha(R*),4abeta,6alpha))- |
InChI |
InChI=1S/C14H20Cl2N2O5/c1-5(17)11(21)18-10-7-3-6(19)4-8(20)9(7)12(22)23-14(10,2)13(15)16/h5-7,10,13,19-20H,3-4,17H2,1-2H3,(H,18,21)/t5-,6-,7+,10+,14-/m0/s1 |
InChI Key |
JSRXKUDJDNEKAW-NTQPJNNGSA-N |
SMILES |
C([C@H](C)N)(=O)N[C@H]1[C@@](OC(C=2[C@H]1C[C@@H](CC2O)O)=O)(C)C(Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Y 14556; Y-14556; Y14556. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)






![sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B611803.png)
![[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B611804.png)

